5-Ethylpyrimidine-4,6-diol
Overview
Description
5-Ethylpyrimidine-4,6-diol is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HIV-1 Protease Inhibition : Diethyl 6,6-disulfanediylbis(2-(dichloromethyl)-4-methylpyrimidine-5-carboxylate), a derivative, shows potential as an HIV-1 protease inhibitor. It possesses promising spectroscopic and nonlinear optical properties (Pekparlak et al., 2020).
Analgesic and Anti-Inflammatory Agents : Compounds derived from 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines are found to be potent analgesics and anti-inflammatory agents, showing greater efficacy than standard drugs with a very low ulcer index (Chhabria et al., 2007).
Inhibition of Nitric Oxide Production : 5-substituted 2-amino-4,6-dichloropyrimidines effectively inhibit immune-activated nitric oxide production, with 5-fluoro-2-amino-4,6-dichloropyrimidine being particularly effective (Jansa et al., 2014).
Antitumor Activity : Novel pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives have shown promising antitumor activity against lung cancer A549 cells. They potentially target CDK2, Jak2, and DHFR proteins (El-Kalyoubi & Agili, 2020).
Antimalarial Activity : Novel derivatives of pyrimethamine, a compound related to 5-Ethylpyrimidine-4,6-diol, show antimalarial activity with potentially better therapeutic ratios than pyrimethamine itself (Ress Rw et al., 1976).
Basicity Studies : Alkyl substituents in position 2 increase the basicity of 4,6-dihydroxypyrimidine derivatives, while nitro groups in position 5 decrease it (Vu et al., 2021).
Folate Antagonists' Effects in Pregnancy : Some 2,4-diaminopyrimidine antagonists of folic acid can cause developmental issues in rat fetuses, demonstrating similar malformations to those caused by closely related folic acid analogues (Thiersch, 1954).
Hematological Effects : Diaminopyrimidines can induce gastrointestinal and hematologic complications in animals, with calculated LD50 values indicating their toxicity levels (Hamilton et al., 1954).
Mechanism of Action
- 5-Ethylpyrimidine-4,6-diol belongs to the class of hydroxypyrimidines, which are organic compounds containing a hydroxyl group attached to a pyrimidine ring .
- Interestingly, related compounds like 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide (NO) production .
- These compounds have been investigated for their antiviral properties, particularly inhibiting viral replication .
- In some cases, they prevent the maturation of viral particles by disrupting the assembly of viral proteins into new virions .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives, a group to which 5-Ethylpyrimidine-4,6-diol belongs, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrimidine derivatives have been shown to have inhibitory effects on immune-activated nitric oxide production , suggesting that this compound may also influence cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-5(9)7-3-8-6(4)10/h3H,2H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZFNSYJSDPLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379723 | |
Record name | 5-ethylpyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111129-64-7 | |
Record name | 5-ethylpyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dihydroxy-5-ethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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